molecular formula C13H16ClN3O B6344497 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine CAS No. 1240569-41-8

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine

Cat. No.: B6344497
CAS No.: 1240569-41-8
M. Wt: 265.74 g/mol
InChI Key: FBMPYPBIFDHSPK-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine is an organic compound with the molecular formula C13H16ClN3O. This compound is characterized by the presence of a pyrazole ring substituted with a butyl chain linked to a chlorophenoxy group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various substituted pyrazoles and phenoxy derivatives.

Scientific Research Applications

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .

Comparison with Similar Compounds

1-[4-(2-Chlorophenoxy)butyl]-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c14-12-5-1-2-6-13(12)18-8-4-3-7-17-10-11(15)9-16-17/h1-2,5-6,9-10H,3-4,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMPYPBIFDHSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCN2C=C(C=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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